molecular formula C13H9N5S B2843741 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione CAS No. 1255783-32-4

9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Cat. No.: B2843741
CAS No.: 1255783-32-4
M. Wt: 267.31
InChI Key: XBSYURAJKJUXOY-UHFFFAOYSA-N
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Description

9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is a heterocyclic compound with a fused ring structure incorporating phenyl, pyrazolo, triazolo, and pyrazine moieties. This complex arrangement imbues the compound with unique chemical properties and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione typically involves multi-step reactions. Common starting materials include substituted phenylhydrazines and appropriate diketones or keto acids. Various cyclization and condensation reactions are employed, often under controlled temperature and pH conditions, to form the desired fused ring system.

Industrial Production Methods: : On an industrial scale, synthesis may be optimized using high-yield reactions and efficient catalysts. Continuous flow reactors and automated synthesis processes could enhance the scalability and reproducibility of production. Safety protocols and environmental considerations are paramount, given the complex nature of the synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, possibly forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of thioethers or thiols.

  • Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrazine rings.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like hydrogen peroxide or peracids.

  • Reduction: : Employing reagents such as lithium aluminum hydride or hydrogen gas with catalysts.

  • Substitution: : Utilizing halogenating agents, nitrating agents, or acylating agents under controlled conditions.

Major Products: : The primary products depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering its chemical properties for specific applications.

Scientific Research Applications

Chemistry: : The unique structure allows for detailed study in heterocyclic chemistry, aiding in understanding ring-closure reactions and stability of fused ring systems.

Biology: : Potential bioactivity makes it a candidate for exploring new pharmaceuticals or bioactive compounds. It may exhibit properties like antimicrobial, antifungal, or anti-inflammatory activities.

Medicine: : Research could focus on its potential as a therapeutic agent, targeting specific enzymes or receptors.

Industry: : Possible applications include its use as a precursor for the synthesis of complex organic compounds, materials science, and as an intermediate in the production of dyes or polymers.

Mechanism of Action

The mechanism by which 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione exerts its effects can involve interaction with specific molecular targets like enzymes, receptors, or nucleic acids. Its activity may be modulated through binding to active sites or altering the configuration of target molecules, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines

  • Triazolopyridines

  • Phenylpyrazines

Uniqueness: : Compared to similar compounds, 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione stands out due to its distinct fused ring system, which could impart unique electronic properties, stability, and reactivity. This distinctiveness may lead to specific applications or advantages in chemical synthesis and research.

Properties

IUPAC Name

11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c19-13-15-14-12-11-8-10(9-4-2-1-3-5-9)16-18(11)7-6-17(12)13/h1-8H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSYURAJKJUXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=S)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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